[(1-Bromoethenyl)sulfanyl]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(1-Bromoethenyl)sulfanyl]benzene is an organic compound with the molecular formula C8H7BrS. It is also known by other names such as α-Bromostyrene and 1-Bromostyrene . This compound is characterized by the presence of a bromoethenyl group attached to a benzene ring through a sulfur atom. It is a derivative of benzene and is used in various chemical reactions and industrial applications.
Vorbereitungsmethoden
The synthesis of [(1-Bromoethenyl)sulfanyl]benzene typically involves electrophilic aromatic substitution reactions. One common method is the bromination of styrene in the presence of a brominating agent such as bromine (Br2) or N-bromosuccinimide (NBS). The reaction is carried out under controlled conditions to ensure the selective formation of the desired product . Industrial production methods may involve large-scale bromination processes using similar reagents and conditions.
Analyse Chemischer Reaktionen
[(1-Bromoethenyl)sulfanyl]benzene undergoes various types of chemical reactions, including:
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of [(1-Bromoethenyl)sulfanyl]benzene involves its interaction with various molecular targets and pathways. In electrophilic aromatic substitution reactions, the compound forms a positively charged benzenonium intermediate, which undergoes further reactions to yield substituted benzene derivatives . The presence of the bromoethenyl group influences the reactivity and selectivity of the compound in these reactions.
Vergleich Mit ähnlichen Verbindungen
[(1-Bromoethenyl)sulfanyl]benzene can be compared with other similar compounds such as:
α-Bromostyrene: Similar in structure but lacks the sulfur atom, leading to different reactivity and applications.
1-Bromostyrene: Another structural isomer with different substitution patterns on the benzene ring.
Bromoethylbenzene: Contains a bromoethyl group instead of a bromoethenyl group, resulting in different chemical properties and uses.
Eigenschaften
Molekularformel |
C8H7BrS |
---|---|
Molekulargewicht |
215.11 g/mol |
IUPAC-Name |
1-bromoethenylsulfanylbenzene |
InChI |
InChI=1S/C8H7BrS/c1-7(9)10-8-5-3-2-4-6-8/h2-6H,1H2 |
InChI-Schlüssel |
LKASAGHKSNNTMN-UHFFFAOYSA-N |
Kanonische SMILES |
C=C(SC1=CC=CC=C1)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.